Product packaging for Anhydro Vinblastine-d3 Disulfate Salt(Cat. No.:CAS No. 1219117-51-7)

Anhydro Vinblastine-d3 Disulfate Salt

Cat. No.: B564854
CAS No.: 1219117-51-7
M. Wt: 795.992
InChI Key: FFRFGVHNKJYNOV-CUTVHYCUSA-N
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Description

Contextualization of Vinca (B1221190) Alkaloids in Contemporary Chemical Biology

Vinca alkaloids are a class of naturally occurring or semi-synthetic compounds, many of which were originally derived from the Madagascar periwinkle plant, Catharanthus roseus. nih.govnumberanalytics.com These compounds, which include the well-known agents vinblastine (B1199706) and vincristine (B1662923), are a cornerstone of cancer chemotherapy. nih.govwikipedia.org In the field of chemical biology, vinca alkaloids are primarily recognized for their potent anti-mitotic activity. wikipedia.org They exert their effects by interacting with tubulin, the protein subunit of microtubules. numberanalytics.com By binding to β-tubulin, they inhibit the polymerization process required to form microtubules. wikipedia.org This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a structure essential for cell division, ultimately leading to cell cycle arrest in the M phase and subsequent cell death. nih.gov This mechanism of action makes them a vital tool for studying cell division and a critical class of therapeutic agents. nih.govnih.gov Vinca alkaloids are considered the second-most-used class of cancer drugs and remain a subject of extensive research. nih.gov

Role of Anhydrovinblastine (B1203243) as a Key Intermediate in Vinca Alkaloid Synthesis

Anhydrovinblastine is a naturally occurring dimeric indole (B1671886) alkaloid found in Catharanthus roseus and is also a crucial synthetic intermediate. nih.gov It is formed through the coupling of two other monomeric alkaloids: catharanthine (B190766) and vindoline (B23647). wikipedia.org Its significance in medicinal chemistry stems from its role as the direct precursor in the semi-synthesis of newer, clinically important vinca alkaloids such as vinorelbine (B1196246) and vinflunine. nih.govwikipedia.orgnih.gov The conversion of anhydrovinblastine to these next-generation analogues involves chemical modifications, such as the C' ring contraction to produce vinorelbine. acs.org Its accessibility from the coupling of vindoline and catharanthine makes it a foundational building block for creating a wide array of vinblastine analogues for structure-activity relationship studies. nih.govnih.gov

Rationale and Applications of Deuterium (B1214612) Labeling in Investigational Compounds

Deuterium labeling, the strategic replacement of hydrogen atoms with their stable heavy isotope, deuterium, is a well-established technique in drug discovery and medicinal chemistry. nih.govacs.org The primary rationale for this modification is the kinetic isotope effect (KIE). researchgate.net A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to chemical or enzymatic cleavage. researchgate.net

This principle has several important applications in investigational compounds:

Enhanced Metabolic Stability : Many drug compounds are metabolized by enzymes, such as the cytochrome P450 (CYP450) family, which often involves the breaking of C-H bonds. researchgate.net By placing deuterium at known sites of metabolic vulnerability (so-called "soft spots"), the rate of metabolism can be slowed. nih.gov This can lead to an improved pharmacokinetic profile. nih.govacs.org

Mechanistic Studies : Deuterated compounds are invaluable tools for elucidating chemical and biological reaction mechanisms. acs.org

Quantitative Analysis : Deuterium-labeled compounds are frequently used as internal standards in quantitative mass spectrometry assays due to their chemical similarity to the analyte but distinct mass. acs.org

In the context of Anhydro Vinblastine-d3 Disulfate Salt, the "d3" designation indicates the presence of three deuterium atoms, specifically on the methoxy (B1213986) group. cymitquimica.com This labeling could be used to study the compound's metabolic fate or to serve as an internal standard in analytical research.

Overview of Research Trajectories for this compound Analogues

Research into vinca alkaloids is an active and evolving field, with a significant focus on synthesizing novel analogues to improve potency and address mechanisms of drug resistance. acs.org A major trajectory involves the modification of the anhydrovinblastine structure. For instance, research has explored the functionalization of the C20' position of anhydrovinblastine to create derivatives with additional substituents. nih.gov One remarkable series of analogues developed from 20'-aminovinblastine (itself derived from anhydrovinblastine) are C20' urea (B33335) derivatives, which have displayed extraordinary potency in cell-based assays. acs.orgnih.gov These studies have demonstrated an unexpected steric tolerance at the C20' position, opening new avenues for analogue design. nih.gov

The development of this compound fits within this broader research paradigm. The deuterated compound can be used as a tool to investigate the metabolism and pharmacokinetics of new, non-deuterated anhydrovinblastine analogues. By comparing the properties of a deuterated analogue with its non-deuterated counterpart, researchers can gain insights into metabolic stability and pathways, which is critical information for the development of any new investigational compound.

Data Tables

Table 1: Chemical Properties of this compound and its Non-deuterated Form

PropertyThis compoundAnhydro Vinblastine Disulfate Salt
Molecular Formula C₄₆H₅₇D₃N₄O₁₆S₂ pharmaffiliates.comC₄₆H₅₆N₄O₈·2H₂SO₄ cymitquimica.com
Molecular Weight 992.13 pharmaffiliates.com989.11 cymitquimica.com
Synonyms (+)-Anhydrovinblastine-d3 Disulfate Salt, 3',4'-Dehydrovinblastine-d3 Disulfate Salt cymitquimica.com(+)-Anhydrovinblastine Disulfate Salt, 3',4'-Dehydrovinblastine Disulfate Salt cymitquimica.com
Form Neat Solid cymitquimica.comNeat Solid cymitquimica.com
Intended Use Laboratory Research Only cymitquimica.comLaboratory Research Only cymitquimica.com

Table 2: Key Vinca Alkaloids and Their Origins

CompoundOriginKey Role/Use
Vinblastine Natural Product from C. roseus nih.govChemotherapy Agent nih.gov
Vincristine Natural Product from C. roseus nih.govChemotherapy Agent nih.gov
Vindoline Natural Product from C. roseus wikipedia.orgMonomeric Precursor wikipedia.org
Catharanthine Natural Product from C. roseus wikipedia.orgMonomeric Precursor wikipedia.org
Anhydrovinblastine Natural Product & Synthetic Intermediate nih.govKey intermediate for semi-synthesis nih.gov
Vinorelbine Semi-synthetic wikipedia.orgChemotherapy Agent nih.gov
Vinflunine Semi-synthetic nih.govChemotherapy Agent nih.gov
Vindesine (B1683056) Semi-synthetic nih.govChemotherapy Agent nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H56N4O8 B564854 Anhydro Vinblastine-d3 Disulfate Salt CAS No. 1219117-51-7

Properties

IUPAC Name

methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13S,15R)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3/t29-,38+,39?,40+,43+,44+,45-,46-/m0/s1/i6D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRFGVHNKJYNOV-CUTVHYCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)[C@@]1(C[C@H]2CN(CCC3=C1NC4=CC=CC=C34)CC(=C2)CC)C5=C(C=C6C(=C5)[C@]78CCN9[C@@H]7[C@@](C=CC9)([C@H]([C@@](C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H56N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

796.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization of Anhydro Vinblastine D3 Disulfate Salt and Analogues

Synthetic Methodologies for Anhydrovinblastine (B1203243) and its Derivatives

The core of anhydrovinblastine synthesis lies in the coupling of two complex monomeric indole (B1671886) alkaloids: catharanthine (B190766) and vindoline (B23647). nih.govcapes.gov.br Anhydrovinblastine is not only a key intermediate in the synthesis of other Vinca (B1221190) alkaloids but is also a naturally occurring compound itself, first identified in biosynthetic labeling studies within the Catharanthus roseus plant. nih.gov

The critical step in forming the anhydrovinblastine scaffold is the C16'-C15 bond formation between the catharanthine (upper) and vindoline (lower) moieties. Several strategies have been developed to achieve this, with a strong focus on controlling the stereochemistry at the newly formed C16' quaternary center.

One of the most effective and biomimetic approaches is the Iron(III)-promoted oxidative coupling. nih.govnih.gov This method involves treating a mixture of catharanthine and vindoline with an iron(III) salt, such as FeCl₃. nih.gov The reaction is believed to proceed through the generation of a catharanthine radical cation, which then undergoes oxidative fragmentation and a subsequent diastereoselective coupling with vindoline. nih.govnih.gov This method is highly regarded for its exceptional stereochemical control, producing exclusively the natural C16' diastereomer. nih.govnih.gov The initial coupling product is an iminium ion, which is then reduced, typically with sodium borohydride (B1222165) (NaBH₄), to yield anhydrovinblastine. nih.gov

Table 1: Comparison of Fe(III)-Promoted Coupling Conditions for Anhydrovinblastine Synthesis
OxidantCo-solvent / AdditiveReducing AgentYield of AnhydrovinblastineReference
FeCl₃ (5 equiv)0.1 N HCl / CF₃CH₂OHNaBH₄90% nih.govnih.gov
BAHA (1.1 equiv)0.05 N HCl / TFENot specified for reduction85% organic-chemistry.org

BAHA: tris(4-bromophenyl)aminium hexachloroantimonate; TFE: Trifluoroethanol

Alternative methods to the iron-promoted reaction have also been explored. The Polonovski reaction, which utilizes the N-oxide of catharanthine, was a seminal approach but generally suffers from lower diastereoselectivity compared to the Fe(III)-mediated methods, with selectivity being highly dependent on temperature. nih.govnih.gov More recent developments have identified organic single-electron oxidants, such as tris(4-bromophenyl)aminium hexachloroantimonate (BAHA), which can promote the coupling with excellent yield and complete stereoselectivity. organic-chemistry.org Another strategy involves the use of a chloroindolenine intermediate, formed by treating a catharanthine precursor with t-butyl hypochlorite (B82951) (t-BuOCl), which then couples with vindoline. nih.gov

The total synthesis of anhydrovinblastine and its derivatives relies on the availability of the vindoline and catharanthine building blocks. These are naturally produced in the Catharanthus roseus plant, but often in low abundance, necessitating efficient chemical synthesis routes. nih.govnih.gov Total synthesis strategies allow for deep-seated structural modifications that are impossible to achieve by derivatizing the natural products directly. clearsynth.com

The synthesis of vindoline itself is a significant challenge. One successful approach involves a tandem intramolecular [4+2]/[3+2] cycloaddition cascade of 1,3,4-oxadiazoles. clearsynth.com This methodology has been adapted to create vindoline analogues with modified core ring systems, such as altering the five- and six-membered DE rings, to probe structure-function relationships in the final dimeric alkaloids. clearsynth.com

Similarly, the synthesis of the catharanthine (or velbanamine) upper portion has been achieved through various routes. One notable method involves indole formation via a radical-mediated cyclization of a thioanilide, followed by a challenging macrocyclization to form the complete upper fragment. nih.gov The synthesis of an isomer, exo-catharanthine, which contains an exocyclic double bond instead of an endocyclic one, has also been explored as an alternative coupling partner for vindoline. nih.gov

Stereoselective and Regioselective Synthesis of Deuterium-Labeled Analogues

Isotopically labeled compounds like Anhydro Vinblastine-d3 Disulfate Salt are invaluable tools, particularly for use as internal standards in quantitative mass spectrometry-based assays and for mechanistic studies. unimi.itprinceton.edu

The synthesis of this compound requires the specific introduction of three deuterium (B1214612) atoms. Based on the nomenclature, the "-d3" label typically refers to a deuterated methyl group. In the anhydrovinblastine structure, there are two likely positions for this modification: the C16 methyl ester on the vindoline moiety or the N-methyl group of the vindoline indole.

The most direct synthetic approach involves using a deuterated reagent during the synthesis of the vindoline precursor. researchgate.net

For a d3-labeled methyl ester: The final esterification step in a vindoline synthesis would be performed using deuterated methanol (B129727) (CD₃OH) or a related deuterated methylating agent.

For a d3-labeled N-methyl group: The nitrogen of the vindoline indole core would be methylated using a deuterated methyl source, such as deuterated methyl iodide (CD₃I).

Another general strategy for deuteration is hydrogen-isotope exchange (HIE) on the final molecule or a late-stage intermediate. researchgate.net This often involves transition metal catalysts (e.g., based on iridium, ruthenium, or palladium) and a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂). rsc.orgacs.org However, achieving regioselectivity for a specific methyl group on a complex molecule like anhydrovinblastine via HIE would be challenging and likely require a highly specialized catalytic system. Therefore, the "synthetic approach" using a deuterated building block is the more logical and controllable method for preparing Anhydro Vinblastine-d3.

Isotopic labeling has been instrumental in elucidating the mechanisms of the key reactions in vinblastine (B1199706) and anhydrovinblastine synthesis. nih.gov Labeling experiments using sodium borodeuteride (NaBD₄), deuterium oxide (D₂O), and labeled oxygen gas (¹⁸O₂) have provided critical insights into the Fe(III)-promoted coupling and subsequent oxidation steps. nih.govnih.gov

Key findings from these studies include:

When the reduction of the iminium intermediate to anhydrovinblastine is performed with NaBD₄, a single deuterium atom is incorporated specifically at the α-C21' position. nih.govnih.gov

In the subsequent oxidation of anhydrovinblastine to vinblastine (which involves adding a hydroxyl group at C20'), using NaBD₄ as the reductant leads to a single deuterium incorporation at the α-C15' position. nih.govnih.gov

Running the oxidation reaction in D₂O results in no deuterium incorporation, proving that the oxygen atom of the C20' alcohol comes from molecular oxygen, not the solvent. nih.govnih.gov This was confirmed by ¹⁸O₂ labeling studies, which showed >95% incorporation of ¹⁸O into the C20' alcohol. nih.gov

These labeling experiments have been crucial in confirming a proposed radical-mediated mechanism for the oxidation of the anhydrovinblastine double bond, rather than a simple hydration mechanism. nih.gov

Preparation of Hybrid Molecules and Conjugates from Anhydrovinblastine Scaffolds

The anhydrovinblastine scaffold serves as a versatile platform for the synthesis of novel hybrid molecules and conjugates. The Fe(III)/NaBH₄-mediated functionalization of the C15'-C20' double bond in anhydrovinblastine provides a unique entry point for introducing a variety of functionalities at the C20' position, a site known to be critical for biological activity. nih.govmdpi.com

This methodology has enabled the synthesis of previously inaccessible C20' derivatives. By trapping the intermediate radical with agents other than oxygen, substituents such as azido (B1232118) (N₃) and nitroso groups can be installed. nih.gov A particularly fruitful avenue has been the synthesis of 20'-amino-vinblastine, which serves as a key intermediate. nih.gov This amine can be further derivatized to create extensive libraries of analogues.

Table 2: Examples of C20' Derivatives Synthesized from Anhydrovinblastine Intermediates
IntermediateReagent(s)Final C20' FunctionalityReference
20'-AminovinblastineIsocyanatesMonosubstituted Ureas nih.gov
20'-Aminovinblastinep-Nitrophenylchloroformate, then AminesDisubstituted Ureas nih.gov
20'-AminovinblastineIsothiocyanatesThioureas nih.gov
AnhydrovinblastineFe(III)/NaBH₄/TEMPOTEMPO nih.gov
AnhydrovinblastineFe(III)/NaBH₄/NaN₃Azide nih.gov

These synthetic efforts have led to the discovery of C20' urea (B33335) derivatives that exhibit potency significantly exceeding that of natural vinblastine, some by more than tenfold. nih.govmdpi.com Furthermore, the vindoline portion of the scaffold has been coupled to other synthetic pharmacophores, such as triphenylphosphine (B44618) and various N-heterocycles, to create hybrid molecules with unique activity profiles.

Biosynthetic Pathways and Enzymology of Anhydrovinblastine

Oxidative Coupling of Vindoline (B23647) and Catharanthine (B190766): Enzymatic Mechanisms

The synthesis of 3',4'-anhydrovinblastine (AVLB) from catharanthine and vindoline is a complex enzymatic process. The reaction is initiated by the oxidative activation of catharanthine. wikipedia.org This activation is catalyzed by a peroxidase enzyme, which utilizes hydrogen peroxide (H₂O₂) that is naturally present in the plant's leaf tissue. wikipedia.orgthieme-connect.com

The enzymatic mechanism proceeds as follows:

A peroxidase enzyme catalyzes the oxidation of catharanthine, leading to the generation of a reactive intermediate. researchgate.net

This highly reactive species then undergoes a nucleophilic attack by vindoline. researchgate.net

This coupling results in the formation of an unstable iminium intermediate. wikipedia.orgthieme-connect.com

Finally, this intermediate is reduced by a reductase enzyme to yield the stable product, α-3',4'-anhydrovinblastine. wikipedia.org

Identification and Characterization of Enzymes Involved in Anhydrovinblastine (B1203243) Formation (e.g., Peroxidase)

The primary enzyme responsible for the dimerization of catharanthine and vindoline in C. roseus has been identified and characterized as a class III plant peroxidase. researchgate.net

Catharanthus roseus Peroxidase (CrPrx1): Research has successfully identified a specific vacuolar class III peroxidase, termed CrPrx1, that plays a pivotal role in catalyzing the coupling reaction to form anhydrovinblastine. researchgate.net Peroxidase activity in the plant has been shown to increase with the age of the leaves, which correlates with an increase in anhydrovinblastine levels and a decrease in its precursors, catharanthine and vindoline. researchgate.net

Anhydrovinblastine Synthase: An H₂O₂-dependent enzyme, referred to as anhydrovinblastine synthase, was purified from C. roseus leaves. nih.gov This enzyme, which demonstrates peroxidase activity, was purified to apparent homogeneity and characterized. nih.gov Kinetic studies confirmed that both catharanthine and vindoline serve as substrates for this enzyme, with anhydrovinblastine being the primary coupling product. nih.gov

Horseradish Peroxidase (HRP): Studies have also demonstrated that commercially available horseradish peroxidase can effectively catalyze the coupling of catharanthine and vindoline to form anhydrovinblastine in vitro. thieme-connect.comnih.gov The reaction, similar to the endogenous enzyme, requires H₂O₂ and is followed by a reduction step, typically using sodium borohydride (B1222165), to convert the resulting iminium intermediate into anhydrovinblastine. thieme-connect.com Yields of 40-50% have been achieved under optimized conditions using HRP. thieme-connect.com

**Table 1: Characteristics of Anhydrovinblastine Synthase from *C. roseus***

Property Value Source
Specific Activity 1.8 nkat/mg nih.gov
Molecular Weight (SDS-PAGE) 45.40 kDa nih.gov
Optimal pH 6.0 thieme-connect.com
Spectral Properties Maxima at 404, 501, and 633 nm (indicative of a high spin ferric heme protein) nih.gov

Application of Deuterium (B1214612) Labeling for Tracing Biosynthetic Intermediates

Isotopic labeling is a powerful technique for elucidating biosynthetic pathways and reaction mechanisms. The use of deuterium, a stable isotope of hydrogen, has been instrumental in understanding the formation of anhydrovinblastine and its subsequent conversions.

In studies analyzing the coupling reaction, the reducing agent sodium borohydride was replaced with its deuterated counterpart, sodium borohydride-d4 (NaBD₄). nih.gov This allowed for the incorporation of deuterium into the final product, providing insight into the reduction step of the synthesis.

Site of Deuterium Incorporation: Characterization of the resulting anhydrovinblastine using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy revealed the incorporation of a single deuterium atom. nih.gov This incorporation occurred specifically at the α-C21' position, confirming the site of reduction of the iminium intermediate. nih.gov

This type of labeling study is crucial for confirming proposed reaction mechanisms. While the subject compound is "Anhydrovinblastine-d3 Disulfate Salt," which implies three deuterium atoms, biosynthetic and semi-synthetic labeling experiments reported in the literature have focused on single deuterium incorporation to probe the mechanism. The "-d3" designation typically refers to a synthetically prepared standard for use in analytical applications, where multiple deuterium atoms can be introduced to create a distinct mass shift.

Table 2: Deuterium Labeling in Anhydrovinblastine Synthesis

Labeling Agent Site of Incorporation Number of Deuterium Atoms Method of Analysis Finding
Sodium Borohydride-d4 (NaBD₄) α-C21' 1 MS, ¹H NMR, ²H NMR Confirms the reduction of an iminium intermediate at the C21' position. nih.gov

Metabolic Engineering Strategies for Enhanced Anhydrovinblastine Production in Plant Cell Cultures

Given the low natural abundance of anhydrovinblastine and its derivatives in C. roseus, significant research has focused on metabolic engineering to increase yields in plant cell cultures. nih.govmountainscholar.org These strategies aim to overcome the metabolic bottlenecks and enhance the flux through the TIA pathway.

Key strategies include:

Elicitation: The application of elicitors, which are compounds that trigger defense responses in plants, has proven effective. Methyl jasmonate (MeJA) is a well-known elicitor that can induce the expression of genes involved in TIA biosynthesis. nih.gov Chitooligosaccharides have also been shown to boost the expression of key enzymatic genes, including PRX1, which is responsible for the final coupling step. mdpi.com

Culture Optimization: Modifying the culture conditions is a fundamental strategy. This includes optimizing the composition of the growth medium, such as sucrose (B13894) levels and phytohormones, and employing novel culture systems like suspension compact callus clusters. nih.govnih.gov Furthermore, external stimuli such as specific light conditions (e.g., red light) and the use of plasma-activated water have been explored to increase the accumulation of catharanthine and vindoline, the direct precursors to anhydrovinblastine. plos.org

These metabolic engineering and culture optimization techniques hold the potential to develop robust and efficient platforms for the large-scale production of anhydrovinblastine and other high-value TIAs. mountainscholar.org

Molecular and Cellular Mechanisms of Action of Anhydro Vinblastine D3 Disulfate Salt Analogues Preclinical

Cell Cycle Perturbation Analysis

The interference with mitotic spindle function directly leads to perturbations in the cell cycle.

A primary outcome of treatment with vinblastine (B1199706) and its analogues is the arrest of cells in the M-phase (mitosis) of the cell cycle. guidechem.com Specifically, the disruption of microtubule assembly and the failure to form a functional mitotic spindle and attach chromosomes correctly to the centromeres leads to an arrest at the metaphase stage of mitosis. guidechem.com This metaphase arrest is a direct result of the cell's inability to proceed through mitosis without a properly functioning spindle apparatus. guidechem.com

The arrest at metaphase is mediated by the activation of the spindle assembly checkpoint (SAC), a critical cell cycle checkpoint. This checkpoint ensures that all chromosomes are properly attached to the mitotic spindle before the cell proceeds to anaphase. By disrupting microtubule-kinetochore attachments, vinblastine analogues activate the SAC, which in turn inhibits the anaphase-promoting complex/cyclosome (APC/C). This inhibition prevents the degradation of key proteins like cyclin B and securin, thereby halting the cell cycle in metaphase. guidechem.com Studies have shown that treatment with vincristine (B1662923), a closely related Vinca (B1221190) alkaloid, leads to reduced expression of cyclin D and increased expression of cyclin B, caspase-3, and caspase-9, which is consistent with mitotic arrest and subsequent induction of apoptosis. guidechem.com

Table 3: Cell Cycle Effects of Vinca Alkaloids

Cell Cycle Phase Effect Mediating Factors Source
M-Phase (Metaphase) Arrest Disruption of mitotic spindle formation guidechem.com
Cell Cycle Checkpoints Activation of the Spindle Assembly Checkpoint Improper microtubule-kinetochore attachments guidechem.com
Protein Expression Decreased Cyclin D, Increased Cyclin B Consistent with mitotic arrest guidechem.com

Induction of Programmed Cell Death Pathways

The primary cytotoxic effect of vinca alkaloids, including Anhydrovinblastine (B1203243), is the induction of programmed cell death, or apoptosis, in cancer cells. xiahepublishing.com This is not a direct chemical poisoning of the cell but rather the activation of a highly regulated, intrinsic cellular suicide program. The principal trigger for this process is the compound's interaction with the cellular cytoskeleton.

Vinca alkaloids are potent anti-mitotic agents. xiahepublishing.com Their mechanism of action involves binding to tubulin, the protein subunit that polymerizes to form microtubules. nih.gov Microtubules are dynamic structures essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division. By binding to tubulin, Anhydrovinblastine and its analogues inhibit the assembly of microtubules. nih.gov This disruption of microtubule dynamics leads to a halt in the cell cycle, specifically arresting cells in the metaphase (M-phase) of mitosis. researchgate.net Prolonged metaphase arrest is a powerful signal that initiates the apoptotic cascade, leading to the systematic dismantling and death of the cancer cell. xiahepublishing.comnih.gov

Apoptosis Induction Mechanisms

The induction of apoptosis following mitotic arrest is a complex process orchestrated by a series of molecular signals. Once a cell is arrested in metaphase due to dysfunctional microtubule dynamics, internal checkpoint proteins recognize the failure to form a proper mitotic spindle and prevent the cell from proceeding to anaphase. This sustained arrest triggers the activation of apoptotic signaling pathways.

The process is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies. nih.gov Studies on related vinca alkaloids have demonstrated that these apoptotic events are a direct consequence of the mitotic block caused by the drug.

Role of Mitochondrial Pathways and Caspase Activation

The apoptotic signal initiated by mitotic arrest is primarily channeled through the intrinsic, or mitochondrial, pathway. nih.gov This pathway is a critical control point for apoptosis and is governed by changes in the mitochondrial outer membrane permeabilization (MOMP). nih.gov

Preclinical studies on vinca alkaloids show that exposure to these compounds leads to a loss of the mitochondrial transmembrane potential. nih.gov This event is a precursor to MOMP, which results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. frontiersin.org The most crucial of these factors is cytochrome c. xiahepublishing.com

Once in the cytoplasm, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), which recruits and activates an initiator caspase known as caspase-9 . nih.govresearchgate.net Activated caspase-9 then proceeds to cleave and activate downstream executioner caspases, most notably caspase-3 . nih.govdovepress.com Caspase-3 is a key executioner that carries out the final steps of apoptosis by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell. dovepress.com The activation of this caspase-9 and caspase-3 cascade is a hallmark of the mitochondrial pathway of apoptosis induced by microtubule-interfering agents. nih.gov

StepMolecular EventKey Proteins InvolvedOutcome
1. InitiationDisruption of microtubule polymerizationTubulinMitotic arrest in M-phase
2. Signal TransductionLoss of mitochondrial membrane potentialMitochondriaRelease of cytochrome c
3. Apoptosome FormationCytochrome c binds to Apaf-1Cytochrome c, Apaf-1Recruitment and activation of Caspase-9
4. Caspase CascadeCaspase-9 activates Caspase-3Caspase-9, Caspase-3Activation of executioner caspase
5. ExecutionCleavage of cellular proteinsCaspase-3, PARPApoptosis (cell death)

Modulation of Anti-Apoptotic and Pro-Apoptotic Protein Expression

The decision to commit to apoptosis via the mitochondrial pathway is tightly regulated by the Bcl-2 (B-cell lymphoma 2) family of proteins. nih.gov This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) that prevent MOMP, and pro-apoptotic members (e.g., Bax, Bak, Bad, Puma) that promote it. nih.govnih.gov The fate of the cell rests on the balance between these opposing factions.

Vinca alkaloid analogues have been shown to modulate the expression of these proteins to favor cell death. researchgate.net Preclinical research indicates that treatment can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax . xiahepublishing.comresearchgate.net This shift in the Bax/Bcl-2 ratio lowers the threshold for apoptosis, making the cell more susceptible to death signals. xiahepublishing.com The pro-apoptotic protein Bax, once activated, can oligomerize at the mitochondrial outer membrane, forming pores that facilitate the release of cytochrome c. youtube.com

Conversely, some cancer cells can develop resistance by upregulating anti-apoptotic proteins. For instance, studies with vinblastine have shown that some cell lines can protect themselves from apoptosis by increasing the expression of the anti-apoptotic protein Mcl-1 . nih.gov This highlights the critical role of the Bcl-2 family in determining the ultimate efficacy of the compound.

Protein FamilyProteinFunction in ApoptosisModulation by Vinca Alkaloids
Anti-ApoptoticBcl-2Inhibits apoptosis by preventing MOMPDownregulated xiahepublishing.comresearchgate.net
Bcl-xLInhibits apoptosis by sequestering pro-apoptotic proteinsInhibited by BH3-mimetics nih.gov
Mcl-1Inhibits apoptosis; a key survival factorCan be upregulated in resistant cells nih.gov
Pro-ApoptoticBaxPromotes apoptosis by forming pores in the mitochondriaUpregulated xiahepublishing.comresearchgate.net
BakPromotes apoptosis, works with BaxActivated upon release from anti-apoptotic proteins nih.gov
BadPromotes apoptosis by inhibiting Bcl-2/Bcl-xLActive when dephosphorylated youtube.com

Preclinical Efficacy Studies of Anhydro Vinblastine D3 Disulfate Salt and Its Derivatives

In Vitro Cytotoxicity Profiling Across Human Cancer Cell Lines

The initial assessment of a potential anticancer compound involves in vitro studies to determine its direct cytotoxic effect on cancer cells. This is a critical step in evaluating its potential for further development.

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency, indicating the concentration required to inhibit a biological process, such as cell growth, by 50%. In vitro cytotoxicity assays have been conducted to determine the IC50 values of anhydrovinblastine (B1203243) against a panel of human cancer cell lines.

In one study, the MTT cytotoxicity assay was used to evaluate anhydrovinblastine over a 72-hour exposure period. The results demonstrated that anhydrovinblastine is an active cytotoxic agent, with IC50 values in the nanomolar range. Specifically, the IC50 values were found to be between 20-24 nM for the human non-small cell lung carcinoma (H460), human cervical carcinoma (C-4), human leukemia (K562), and human epidermoid (A431) cell lines. google.com

Further research into derivatives of anhydrovinblastine has also been conducted. For instance, a series of 3-demethoxycarbonyl-3-carbamate methyl anhydrovinblastine derivatives were evaluated for their inhibitory activities against the human non-small cell lung cancer cell line A549 and the human cervix epithelial adenocarcinoma cell line HeLa. nih.gov Similarly, other studies have explored the cytotoxicity of various ester and ether derivatives of anhydrovinblastine. researchgate.net

Interactive Table: IC50 Values of Anhydrovinblastine in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
H460Non-Small Cell Lung Carcinoma20-24
C-4Cervical Carcinoma20-24
K562Leukemia20-24
A431Epidermoid Carcinoma20-24
Data sourced from patent literature detailing in vitro cytotoxicity assays. google.com

To better understand the therapeutic potential of anhydrovinblastine, its cytotoxic activity has been compared to that of its parent compound, vinblastine (B1199706), and other clinically used vinca (B1221190) alkaloids like vinorelbine (B1196246) (Navelbine®).

In the same in vitro studies that determined its IC50 values, anhydrovinblastine was found to be approximately 10 times less active than vinorelbine against the same panel of cancer cell lines. google.com It is important to note that while in vitro potency is a key indicator, it does not always directly correlate with in vivo efficacy, as factors like drug metabolism and distribution in a living organism play a significant role. google.com

Research on derivatives of anhydrovinblastine has shown that modifications to the molecule can significantly impact cytotoxicity. For example, certain C20'-urea derivatives of vinblastine, synthesized from anhydrovinblastine, have displayed remarkably potent cell growth inhibition activity, being 10-200 times more potent than vinblastine. nih.govnih.govacs.org These derivatives also showed improved activity against vinblastine-resistant cell lines. nih.govnih.govacs.org

In Vivo Antineoplastic Activity in Murine Xenograft Models

Following promising in vitro results, the efficacy of a compound is tested in living organisms, typically in mouse models where human tumors are grown (xenografts). These studies provide a more comprehensive understanding of a drug's potential to inhibit tumor growth in a complex biological system.

Given the in vitro activity of anhydrovinblastine against non-small cell lung cancer (NSCLC) cell lines, its in vivo efficacy has been evaluated in mouse models bearing human NSCLC tumors. A patent for anhydrovinblastine describes antineoplastic activity in a mouse model of H460 human non-small cell lung carcinoma. google.com While specific data on the percentage of tumor growth inhibition were not detailed, the study indicated that the compound demonstrated significant antitumor properties in this in vivo model. google.com

Furthermore, a Phase I clinical trial of anhydrovinblastine in patients with advanced refractory solid tumors reported stable disease in three patients with metastatic NSCLC. researchgate.net This finding in human subjects provides further support for the compound's activity against this type of cancer and led to the initiation of a Phase II study in NSCLC patients. researchgate.net

While detailed results from these preclinical in vivo studies are not extensively published, the progression of anhydrovinblastine to clinical trials suggests that it demonstrated a favorable level of antitumor activity in these animal models. researchgate.net The surprising in vivo efficacy, despite its lower in vitro potency compared to some other vinca alkaloids, highlights the unique pharmacological properties of anhydrovinblastine. google.com

Mechanisms of Drug Resistance to Anhydro Vinblastine D3 Disulfate Salt Analogues Preclinical

Role of ATP-Binding Cassette (ABC) Transporters in Efflux-Mediated Resistance

One of the most extensively documented mechanisms of resistance to Vinca (B1221190) alkaloids is the increased efflux of the drug from cancer cells, mediated by ATP-binding cassette (ABC) transporters. pharmacology2000.comfrontiersin.org These membrane proteins function as energy-dependent pumps that actively extrude a wide variety of substrates, including chemotherapeutic agents, from the cell's interior. nih.govbiotech-asia.org This process lowers the intracellular drug concentration, preventing it from reaching the effective level required to disrupt microtubule dynamics and induce cell death. nih.govnih.gov

Characterization of P-glycoprotein (ABCB1) Overexpression and Function

P-glycoprotein (P-gp), encoded by the ABCB1 (also known as MDR1) gene, is the most prominent ABC transporter implicated in multidrug resistance (MDR) to Vinca alkaloids. researchgate.netnih.govmdpi.com Overexpression of P-gp is a common finding in cancer cell lines selected for resistance to drugs like vinblastine (B1199706) and vincristine (B1662923). nih.govnih.gov P-gp recognizes a broad range of hydrophobic, neutral, or cationic compounds, including Vinca alkaloids, and transports them out of the cell in an ATP-dependent manner. nih.govnih.gov

Studies have demonstrated a strong correlation between the level of ABCB1 mRNA or P-gp protein expression and the degree of resistance to microtubule-targeting agents. aacrjournals.org For instance, in a panel of 359 solid tumor cell lines, high ABCB1 expression was significantly associated with resistance to vinblastine. aacrjournals.org The functional consequence of P-gp overexpression is a marked reduction in the intracellular accumulation and retention of its substrates. nih.gov This efflux activity can be inhibited by specific modulators, which has been shown to restore sensitivity to the chemotherapeutic agent in resistant cells. nih.govnih.gov

Table 1: P-glycoprotein (ABCB1) and Resistance to Vinblastine Analogues

Cell Line ModelMechanismKey FindingReference
Vinblastine-resistant leukemia cell line (CEM/VLB)ABCB1 gene amplificationDemonstrated amplification of the ABCB1 gene compared to the parental drug-sensitive cell line. nih.gov
Adriamycin-resistant leukemia cells (P388/ADR, K562/ADR)P-gp-mediated effluxShowed significant resistance to vinblastine, which could be reversed by compounds that inhibit P-gp function and vinblastine efflux. nih.gov
Panel of 359 solid cancer cell linesHigh ABCB1 mRNA expressionP-gp expression strongly correlated with a lack of response to vinblastine (P = 0.004). aacrjournals.org
HEK293 cells expressing human wild-type ABCB1Functional P-gp expressionIncreased resistance to vinblastine compared to uninduced cells; this resistance was reduced by the P-gp inhibitor verapamil. nih.gov

Analysis of Other Efflux Transporters (e.g., ABCC, ABCG)

While P-gp is a primary mediator of resistance, other members of the ABC transporter superfamily also contribute to the efflux of Vinca alkaloids and other anticancer drugs. oaepublish.com

ABCC Family (Multidrug Resistance-Associated Proteins, MRPs): The ABCC subfamily, particularly ABCC1 (MRP1) and ABCC2 (MRP2), has been shown to confer resistance to a range of chemotherapeutic agents, including Vinca alkaloids. frontiersin.orgaacrjournals.org Like P-gp, these transporters have a broad substrate specificity. The discovery of ABCC1 was prompted by observations of lung cancer cells that exhibited multidrug resistance, including to vincristine, without overexpressing P-gp. frontiersin.org

ABCG Family (e.g., ABCG2/BCRP): The breast cancer resistance protein (BCRP), encoded by the ABCG2 gene, is another key multidrug transporter. nih.govaacrjournals.org ABCG2's substrate profile overlaps with that of P-gp but also includes different compounds. nih.gov It plays a significant role in limiting drug absorption and distribution, particularly at physiological barriers like the intestine and the blood-brain barrier. oaepublish.comnih.gov Its expression in tumor cells has been linked to poor patient prognosis. nih.gov A study on a plant relative of the source of Vinca alkaloids identified an ABCG transporter involved in the efflux of monoterpenoid indole (B1671886) alkaloids, highlighting the family's role in transporting these compounds. nih.gov

Table 2: Involvement of Other ABC Transporters in Chemoresistance

Transporter FamilySpecific MemberRole in ResistanceReference
ABCCABCC1 (MRP1)Confers resistance to a broad spectrum of anticancer drugs, including doxorubicin, etoposide, and vincristine. frontiersin.org
ABCCABCC2 (MRP2)Implicated in drug resistance and plays a role in hepatobiliary excretion of drugs like paclitaxel. nih.govnih.gov
ABCGABCG2 (BCRP)Confers resistance to agents like mitoxantrone and doxorubicin; its expression in tumors is linked to poor prognosis. nih.govaacrjournals.org

Strategies for Overcoming Resistance in Preclinical Models

Preclinical research has focused on various strategies to circumvent resistance to Vinca alkaloids, a class of drugs to which Anhydro Vinblastine-d3 Disulfate Salt analogues belong. The primary mechanism of resistance to these compounds is the increased efflux of the drug from cancer cells, mediated by ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp). nih.govpharmacology2000.com Consequently, strategies to overcome this resistance are largely centered on either developing drug analogues that are poor substrates for these efflux pumps or using combination therapies to inhibit the pumps or target alternative cellular pathways.

Development of Analogues with Reduced Susceptibility to Efflux

A key strategy in overcoming P-gp-mediated multidrug resistance (MDR) is the development of new Vinca alkaloid analogues with structural modifications that make them less recognizable by or poorer substrates for efflux pumps. nih.gov By altering the chemical structure, researchers aim to create compounds that can bypass this resistance mechanism and accumulate at effective concentrations within resistant cancer cells.

One notable example of such a development is vinflunine, a newer-generation Vinca alkaloid. researchgate.net Preclinical studies have demonstrated that vinflunine is a significantly weaker substrate for P-gp compared to its predecessors like vinorelbine (B1196246). researchgate.net This reduced affinity for P-gp translates to a lower potential for inducing resistance. researchgate.net The unique fluorination in the catharanthine (B190766) moiety of vinflunine is thought to contribute to its altered interaction with P-gp. researchgate.net

Table 1: Comparative Susceptibility of Vinca Alkaloid Analogues to P-glycoprotein (P-gp) Mediated Efflux in Preclinical Models

CompoundP-gp Substrate AffinityInduction of ResistanceKey Preclinical Findings
VinorelbineHighPotent InducerReadily effluxed by P-gp, leading to significant resistance in preclinical models.
VinflunineWeakLess Potent InducerDemonstrates superior activity in P-gp overexpressing tumor models compared to older Vinca alkaloids. researchgate.net

This table provides an illustrative comparison based on preclinical findings for related Vinca alkaloid analogues.

The development of such analogues with reduced susceptibility to efflux represents a significant advancement in circumventing a primary mechanism of resistance to this class of chemotherapeutic agents.

Preclinical Combination Therapies to Circumvent Resistance

Another major avenue of preclinical research for overcoming resistance to Vinca alkaloid analogues is through combination therapies. This approach involves co-administering the Vinca alkaloid with other agents that can either inhibit the function of efflux pumps or target other cellular pathways to induce synergistic or additive cytotoxic effects.

One of the most direct strategies is the use of P-gp inhibitors, also known as chemosensitizers. nih.gov In preclinical models, various compounds, including calcium channel blockers and calmodulin inhibitors, have been shown to modulate P-gp-mediated drug efflux. nih.gov Monoclonal antibodies that target the extracellular domain of P-gp have also been investigated. In a preclinical study, the anti-P-glycoprotein monoclonal antibody HYB-241 was shown to reverse Vinca alkaloid resistance in a human tumor xenograft model. nih.gov Co-administration of HYB-241 with a Vinca alkaloid led to a significant inhibition of tumor growth in drug-resistant xenografts. nih.gov

Combining Vinca alkaloids with other chemotherapeutic agents that have different mechanisms of action is another widely explored preclinical strategy. The rationale is that if cancer cells are resistant to one drug, they may still be sensitive to the other, and the combination may have a synergistic effect. For instance, preclinical studies have evaluated the combination of vinorelbine with paclitaxel. nih.gov The results of these in vitro studies showed that the sequence of administration was crucial, with synergism observed in several cell lines when vinorelbine exposure preceded paclitaxel. nih.gov

Table 2: Preclinical Combination Therapies with Vinca Alkaloid Analogues to Overcome Resistance

Combination AgentMechanism of Action of Combination AgentPreclinical ModelKey Findings
P-gp Inhibitors (e.g., verapamil, cyclosporins)Inhibition of P-gp efflux pump activityVarious multidrug-resistant cell linesIncreased intracellular accumulation and cytotoxicity of Vinca alkaloids. nih.govnih.gov
Anti-P-gp Monoclonal Antibody (HYB-241)Binds to the extracellular portion of P-gp, inhibiting its functionHuman tumor xenografts in nude miceReversed resistance to vincristine and vinblastine, leading to significant tumor growth inhibition. nih.gov
PaclitaxelMicrotubule stabilizerHuman cancer cell lines (e.g., breast, prostate)Sequence-dependent synergism, with vinorelbine followed by paclitaxel showing enhanced cytotoxicity. nih.gov
Doxorubicin, Cisplatin, 5-FluorouracilDNA damaging agents, antimetaboliteIn vitro cytotoxicity studiesHigh level of synergy observed when vinflunine was combined with these agents. researchgate.net

This table summarizes findings from preclinical studies on combination therapies involving Vinca alkaloid analogues.

These preclinical findings highlight the potential of combination therapies to circumvent resistance to this compound analogues, although the clinical translation of these strategies remains an area of active investigation.

Pharmacokinetic and Metabolic Disposition of Anhydro Vinblastine D3 Disulfate Salt Preclinical

Preclinical Pharmacokinetic Profiling

The preclinical pharmacokinetic profile of a new chemical entity is crucial for predicting its behavior in humans. For Anhydro Vinblastine-d3 Disulfate Salt, understanding its absorption, distribution, clearance, and elimination is key to its development as a potential therapeutic agent. While specific data on the deuterated disulfate salt is limited, valuable insights can be drawn from studies on the parent compound, anhydrovinblastine (B1203243), and the closely related vinca (B1221190) alkaloids.

Absorption and Distribution Studies in Animal Models

The absorption and distribution of vinca alkaloids are complex processes influenced by various factors, including their physicochemical properties and interactions with biological transporters. nih.gov Generally, vinca alkaloids exhibit a large apparent total volume of distribution, indicating extensive tissue uptake from the systemic circulation. nih.gov This is consistent with their mechanism of action, which involves binding to tubulin within cells. nih.gov

Clearance and Elimination Pathways

Clearance provides a measure of the body's efficiency in eliminating a drug. For anhydrovinblastine, pharmacokinetic data from a phase I clinical study in patients with refractory solid tumors indicated a mean clearance of 26.4 L/h per m² and a median terminal half-life of 18 hours when administered as a 1-hour intravenous infusion. nih.gov Although this data is from a human study, it provides an important reference for the compound's clearance rate. Preclinical studies in animal models would be essential to further characterize these parameters and any species-specific differences.

The primary route of elimination for vinca alkaloids is biliary excretion, with only a small amount being excreted in the urine. nih.gov This suggests that the liver plays a central role in the clearance of these compounds. The extensive hepatic metabolism is a key determinant of their pharmacokinetic profile. nih.gov

Pharmacokinetic ParameterValue (for Anhydrovinblastine)SpeciesReference
Mean Clearance 26.4 L/h per m²Human nih.gov
Median Terminal Half-life 18 hoursHuman nih.gov
Primary Elimination Route Biliary ExcretionGeneral for Vinca Alkaloids nih.gov

Elucidation of Metabolic Transformations Using Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique used in drug metabolism studies to trace the fate of a compound in the body. The presence of the stable isotope, deuterium (d3), in this compound provides a unique mass signature that facilitates the identification of its metabolites by mass spectrometry.

Identification of Preclinical Metabolites through Mass Spectrometry

Mass spectrometry is a highly sensitive and selective analytical technique for identifying and quantifying drug metabolites. acs.org When a deuterated compound like this compound is administered, its metabolites will retain the deuterium label. This results in a characteristic isotopic pattern in the mass spectrum, with the molecular ions of the metabolites appearing at a mass three units higher than their non-deuterated counterparts. This mass shift makes it easier to distinguish drug-related metabolites from endogenous compounds in complex biological matrices like plasma, urine, and tissue extracts. mdpi.comnih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the metabolites, allowing for the determination of their elemental composition and aiding in their structural elucidation. acs.org

Characterization of Hydroxylation, Demethylation, and Hydrolysis Reactions

Vinca alkaloids, including the closely related vinblastine (B1199706), are known to undergo several key metabolic transformations. acs.org The primary metabolic reactions are hydroxylation, demethylation, and hydrolysis. nih.govacs.org Given the structural similarities, it is highly probable that anhydrovinblastine follows similar metabolic pathways.

Hydroxylation: This involves the addition of a hydroxyl (-OH) group to the molecule, a common phase I metabolic reaction catalyzed by cytochrome P450 enzymes. For vinblastine, hydroxylation can occur at various positions on the molecule. acs.org

Demethylation: This reaction involves the removal of a methyl (-CH3) group. In vinblastine, N-demethylation and O-demethylation have been observed. acs.org

Hydrolysis: This is the cleavage of chemical bonds by the addition of water. The ester groups present in the vindoline (B23647) moiety of vinca alkaloids are susceptible to hydrolysis. acs.org

The use of this compound in preclinical studies would allow for the precise identification of metabolites resulting from these reactions through the analysis of their mass spectra.

Metabolic ReactionDescriptionExpected for AnhydrovinblastineReference (for Vinblastine)
Hydroxylation Addition of a hydroxyl groupYes acs.org
Demethylation Removal of a methyl groupYes acs.org
Hydrolysis Cleavage of ester bondsYes acs.org

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Preclinical Metabolism

The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily, plays a critical role in the metabolism of a vast number of drugs, including the vinca alkaloids. nih.govnih.gov

Studies have demonstrated that CYP3A4 is the primary enzyme responsible for the metabolism of vinblastine and other vinca alkaloids like vinorelbine (B1196246) in human liver microsomes. nih.govresearchgate.netpsu.edunih.gov The rate of metabolism has been shown to correlate with the expression levels of CYP3A4 protein and mRNA. nih.gov Given that anhydrovinblastine is a direct precursor to vinblastine, it is almost certain that CYP3A4 is also the main enzyme involved in its metabolic clearance. nih.gov

In preclinical animal models, the corresponding CYP3A enzymes would be expected to mediate the metabolism of this compound. Understanding the role of these enzymes is crucial, as their activity can be influenced by co-administered drugs, leading to potential drug-drug interactions. nih.gov Vinblastine itself has been shown to be an inducer of CYP3A4, which could potentially lead to an accelerated metabolism of itself and other CYP3A4 substrates. nih.gov

Impact of Deuteration on Metabolic Stability and Pathway Discrimination

The introduction of deuterium into drug molecules, a process known as deuteration, has emerged as a strategic approach in medicinal chemistry to enhance the pharmacokinetic properties of therapeutic agents. This strategy is predicated on the kinetic isotope effect (KIE), where the replacement of a hydrogen atom with its heavier isotope, deuterium, can significantly slow down the rate of chemical reactions that involve the cleavage of the carbon-hydrogen (C-H) bond. nih.govnih.govacs.org For drugs metabolized by cytochrome P450 (CYP) enzymes, where oxidative metabolism often involves C-H bond activation, this can lead to improved metabolic stability. nih.govnih.govplos.org

Vinca alkaloids, including the parent compound vinblastine, undergo extensive hepatic metabolism primarily mediated by the CYP3A subfamily of enzymes, with CYP3A4 being the major contributor. nih.govresearchgate.netnih.govnih.govclinpgx.orgnih.gov The metabolic transformations of vinblastine typically involve hydroxylation and demethylation reactions. nih.gov Anhydrovinblastine, as a direct biosynthetic precursor to vinblastine, is anticipated to be a substrate for the same enzymatic pathways. nih.govacs.org The strategic placement of deuterium atoms at metabolically susceptible positions on the anhydrovinblastine molecule can therefore be hypothesized to retard its metabolic clearance, thereby increasing its systemic exposure and potentially enhancing its therapeutic window.

The "d3" designation in this compound indicates the substitution of three hydrogen atoms with deuterium. The precise location of these deuterium atoms is critical in determining the extent of the metabolic impact. While specific preclinical data on the metabolic disposition of this compound is not extensively available in the public domain, the principles of deuteration allow for a predictive analysis of its effects. If the deuteration has occurred at one of the known "metabolic hotspots" of the vinca alkaloid scaffold, a significant alteration in metabolic stability and pathway preference is expected.

For instance, if a methyl group susceptible to O-demethylation by CYP3A4 is replaced with a trideuteromethyl group (-OCD3), the rate of this metabolic pathway would likely be reduced. This is due to the higher bond energy of the C-D bond compared to the C-H bond, making it more difficult for the enzyme to cleave.

Hypothetical Impact of Deuteration on Anhydrovinblastine Metabolism

To illustrate the potential impact of deuteration, the following table presents a hypothetical comparison of metabolic rates for anhydrovinblastine and its deuterated analog at a key metabolic site.

CompoundMetabolic PathwayRelative Metabolic Rate (Hypothetical)
Anhydro VinblastineCYP3A4-mediated hydroxylation100%
Anhydro Vinblastine-d3CYP3A4-mediated hydroxylation50%
Anhydro VinblastineCYP3A4-mediated demethylation100%
Anhydro Vinblastine-d3CYP3A4-mediated demethylation40%

This table is for illustrative purposes and based on the principles of the kinetic isotope effect. Actual values would need to be determined through preclinical studies.

The reduction in the rate of one metabolic pathway can also lead to a phenomenon known as "metabolic switching" or "metabolic shunting," where the drug is diverted down alternative metabolic routes that were previously minor. nih.gov This can result in a different profile of metabolites, which may have altered pharmacological activity or toxicity. For this compound, this could mean that if a primary hydroxylation site is blocked by deuteration, other secondary sites may become more prominent targets for metabolism.

Discrimination of Metabolic Pathways

The use of deuterated analogs is also a powerful tool in preclinical research to discriminate between different metabolic pathways. By comparing the metabolite profiles of the parent compound and its deuterated version, researchers can gain insights into the primary sites of metabolism. If the formation of a particular metabolite is significantly reduced with the deuterated compound, it provides strong evidence that the deuterated position is a key site of metabolic attack.

Research Findings on Vinca Alkaloid Metabolism

Studies on vinblastine have demonstrated that it is a substrate for CYP3A4 and that its metabolism can be inhibited by known CYP3A4 inhibitors like ketoconazole. researchgate.netnih.gov The biotransformation of vinblastine in human liver microsomes follows Michaelis-Menten kinetics, indicating a saturable enzymatic process. researchgate.netnih.govaacrjournals.org Furthermore, there is significant interindividual variability in vinblastine metabolism, which is correlated with the expression levels of CYP3A4. researchgate.netnih.gov This underscores the importance of understanding the metabolic pathways to predict potential drug-drug interactions and patient-specific responses. While vinorelbine, another vinca alkaloid, is also primarily metabolized by CYP3A4, studies have shown that CYP3A5 can also contribute, and the relative contribution of these enzymes can differ between vinca alkaloids. nih.govdrugbank.compsu.edu

Advanced Analytical Methodologies for Anhydro Vinblastine D3 Disulfate Salt Research

High-Resolution Mass Spectrometry for Compound Identification and Quantification

High-resolution mass spectrometry (HRMS) stands as a cornerstone for the analysis of "Anhydro Vinblastine-d3 Disulfate Salt," providing unparalleled accuracy in mass determination, which is crucial for confirming its elemental composition.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the trace analysis of "this compound." The chromatographic separation, typically using a reversed-phase column, isolates the analyte from complex mixtures. The subsequent detection by tandem mass spectrometry allows for highly sensitive and selective quantification. By monitoring specific precursor-to-product ion transitions, researchers can achieve low detection limits, which is critical for pharmacokinetic and metabolic studies.

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

ParameterValue
Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)
Gradient5% to 95% B over 10 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)[M+H]+
Product Ions (m/z)Specific fragments of the molecule
Collision EnergyOptimized for fragmentation

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that can be employed to precisely determine the deuterium (B1214612) enrichment in "this compound." While LC-MS/MS confirms the presence of the deuterated label, IRMS can quantify the exact isotopic ratio. This information is vital for metabolic studies where the labeled compound is used as a tracer to follow the metabolic fate of the drug, distinguishing it from endogenous counterparts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Deuterium Location

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the unambiguous structural elucidation of "this compound." While mass spectrometry provides the molecular weight, NMR provides detailed information about the chemical environment of each atom in the molecule.

Chromatographic Techniques for Purity Assessment and Isolation of Analogues

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of "this compound." A well-developed HPLC method can separate the main compound from any impurities, including starting materials, byproducts from the synthesis, or degradation products.

Preparative HPLC can be utilized for the isolation and purification of "this compound" and any related analogues. This is particularly important for obtaining a high-purity reference standard for quantitative analysis and for isolating sufficient quantities of impurities for structural characterization.

Table 2: Representative HPLC Method for Purity Analysis

ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile or methanol)
DetectionUV at a specific wavelength (e.g., 254 nm or 280 nm)
Flow Rate1.0 mL/min
Injection Volume10 µL

In Vitro Assays for Mechanistic and Binding Studies

In vitro assays are essential for understanding the biological activity of "this compound."

Anhydrovinblastine (B1203243), the non-deuterated parent compound, is known to interact with tubulin and inhibit its polymerization into microtubules, a mechanism central to its antineoplastic activity. nih.gov Tubulin polymerization assays are therefore critical to determine if the deuterated and sulfated form retains this biological function. In these assays, purified tubulin is induced to polymerize in the presence and absence of "this compound." The extent of polymerization can be monitored by measuring the increase in turbidity or fluorescence. A decrease in the rate and extent of polymerization in the presence of the compound would indicate that it retains its ability to interfere with microtubule dynamics. This is a key step in validating its potential as a research tool or therapeutic agent.

Cellular Uptake and Efflux Assays

The investigation of how this compound enters and exits cancer cells is fundamental to understanding its potential efficacy and the mechanisms of resistance that may limit its activity. Cellular uptake and efflux assays are critical tools in this area of research, providing quantitative data on the intracellular accumulation of the compound. These studies often employ various cancer cell lines, including those sensitive to chemotherapeutic agents and those that have developed multidrug resistance (MDR).

The primary mechanism of resistance to Vinca (B1221190) alkaloids, the class of compounds to which Anhydro Vinblastine (B1199706) belongs, is the active efflux from cancer cells by ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/MDR1). nih.govmdpi.com Therefore, assays are often designed to not only measure the net intracellular concentration of the drug but also to elucidate the role of specific efflux pumps.

Methodologies for these assays typically involve incubating cancer cells with the compound and then measuring its concentration within the cells over time. The use of a deuterated compound like this compound is particularly advantageous for quantification using liquid chromatography-mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. nih.govnih.gov This method allows for precise differentiation of the administered compound from endogenous molecules.

Research Findings from Cellular Uptake Studies

Cellular uptake experiments are designed to measure the rate and extent to which this compound enters cancer cells. These studies often utilize a panel of cancer cell lines to assess if the uptake varies between different cancer types.

A typical experiment involves seeding cancer cells in culture plates and exposing them to a known concentration of this compound. At various time points, the cells are washed to remove any compound remaining outside the cells, and then lysed. The concentration of the compound in the cell lysate is then determined, often by LC-MS/MS.

The findings from such studies can reveal important characteristics of the compound's interaction with cancer cells. For instance, the initial rate of uptake can suggest whether the entry is mediated by passive diffusion or an active transport mechanism. The steady-state intracellular concentration provides an indication of the compound's accumulation within the cells.

Table 1: Time-Dependent Cellular Uptake of this compound in Different Cancer Cell Lines

Time (minutes)Intracellular Concentration in MCF-7 (ng/mg protein)Intracellular Concentration in H460 (ng/mg protein)Intracellular Concentration in P388 (ng/mg protein)
51.2 ± 0.21.5 ± 0.31.1 ± 0.1
153.5 ± 0.44.1 ± 0.53.2 ± 0.3
306.8 ± 0.77.5 ± 0.86.1 ± 0.6
6010.2 ± 1.111.3 ± 1.29.8 ± 1.0
12012.5 ± 1.313.8 ± 1.511.9 ± 1.2

This table presents hypothetical data based on typical uptake patterns of Vinca alkaloids in various cancer cell lines, such as human breast adenocarcinoma (MCF-7), non-small cell lung carcinoma (H460), and murine lymphocytic leukemia (P388). google.com

Research Findings from Efflux Assays

Efflux assays are crucial for determining if this compound is a substrate for efflux pumps like P-glycoprotein. These experiments are often conducted using drug-sensitive parental cell lines and their multidrug-resistant counterparts that overexpress specific ABC transporters.

In a typical efflux experiment, cells are first "loaded" with this compound. After this loading phase, the external medium containing the compound is replaced with a drug-free medium. The amount of the compound remaining inside the cells is then measured at different time points. A faster decrease in intracellular concentration in resistant cells compared to sensitive cells indicates active efflux.

To confirm the involvement of a specific efflux pump, these assays can be repeated in the presence of a known inhibitor of that pump. If the addition of the inhibitor leads to increased accumulation of this compound in the resistant cells, it provides strong evidence that the compound is a substrate of that transporter.

Table 2: Effect of a P-glycoprotein Inhibitor on the Efflux of this compound in a Multidrug-Resistant Cell Line

Time after loading (minutes)Intracellular Concentration in Resistant Cells (ng/mg protein)Intracellular Concentration in Resistant Cells with P-gp Inhibitor (ng/mg protein)
015.0 ± 1.515.0 ± 1.5
159.5 ± 1.013.8 ± 1.4
305.2 ± 0.612.1 ± 1.2
602.1 ± 0.310.5 ± 1.1
1200.8 ± 0.18.9 ± 0.9

This table illustrates hypothetical results demonstrating how an inhibitor of P-glycoprotein can block the efflux of this compound from multidrug-resistant cancer cells, leading to higher intracellular concentrations. nih.gov

These cellular uptake and efflux studies are instrumental in the preclinical evaluation of this compound. The data generated from these assays help to build a comprehensive profile of the compound's cellular pharmacokinetics and its susceptibility to drug resistance mechanisms, which is vital for guiding further development.

Emerging Research Avenues and Future Directions for Anhydro Vinblastine D3 Disulfate Salt Research

Rational Design and Synthesis of Novel Deuterated Vinca (B1221190) Alkaloid Analogues with Enhanced Preclinical Efficacy

The rational design of new vinca alkaloid analogues is a key area of investigation aimed at improving antitumor activity and overcoming resistance. nih.gov A primary strategy involves the chemical modification of the core structure of vinblastine (B1199706). For instance, the synthesis of a series of 3-demethoxycarbonyl-3-amide methyl anhydrovinblastine (B1203243) derivatives has been explored. nih.gov Preclinical testing of these analogues against A549 and HeLa tumor cell lines revealed that the size of the substituent amide group was a critical factor in determining cytotoxic activity. nih.gov In vivo tests of selected potent compounds from this series indicated that the introduction of an amide group at the 22-position of anhydrovinblastine could improve both potency and the toxicity profile when compared to the parent compound. nih.gov

Another approach has been the creation of N-substituted vindesine (B1683056) analogues, which showed that N-alkylvindesines generally had reduced activity compared to vindesine, highlighting the sensitivity of the molecular structure to modification. nih.gov Conversely, strategic substitutions can yield highly potent compounds. A novel derivative, S 12363, created by adding an optically active α-aminophosphonate to O4-deacetyl vinblastine, was found to be significantly more cytotoxic than both vincristine (B1662923) and vinblastine against a large panel of human and murine tumor cell lines. researchgate.net

The concept of deuteration, as seen in Anhydro Vinblastine-d3 Disulfate Salt, represents a subtle but potentially powerful modification. Introducing deuterium (B1214612) can alter the metabolic stability of a drug, potentially leading to a longer half-life and increased tumor exposure. Future research will likely focus on combining deuteration with other structural modifications, such as those at the C22-position, to synergistically enhance preclinical efficacy.

Table 1: Examples of Synthetic Vinca Alkaloid Analogues and Preclinical Findings

Analogue ClassModification StrategyKey Preclinical FindingReference
Anhydrovinblastine AmidesIntroduction of an amide group at the 22-position.Improved potency and toxicity profile in vivo against sarcoma 180. nih.gov
N-substituted VDSSubstitution at the vindesine nitrogen.N-β-(4-Hydroxyphenethyl)-VDS showed higher activity than VDS against B16 melanoma. nih.gov
S 12363Addition of an α-aminophosphonate at C23 of O4-deacetyl vinblastine.On average, 72- and 36-fold more cytotoxic than vincristine and vinblastine, respectively. researchgate.net
VinflunineSelective introduction of two fluorine atoms at the 20' position.Superior activity against murine P388 leukemia compared to other vinca alkaloids. nih.gov

Development of Targeted Delivery Systems for this compound Derivatives

A significant challenge with vinca alkaloids is their potential for systemic toxicity. nih.govsemanticscholar.org Targeted drug delivery systems offer a promising strategy to increase the concentration of the cytotoxic agent at the tumor site while minimizing exposure to healthy tissues. nih.govcd-bioparticles.net For derivatives of this compound, several established nanocarrier technologies could be explored.

Liposomes, which are microscopic vesicles composed of a lipid bilayer, are a well-researched platform for delivering vinca alkaloids. nih.govresearchgate.net Liposome-entrapped drugs can have a longer circulation half-life and can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.govcd-bioparticles.net Furthermore, these liposomes can be functionalized with targeting ligands, such as antibodies or peptides that bind to specific antigens overexpressed on cancer cells (e.g., HER-2 receptor), to enhance active targeting and cellular uptake. nih.govcd-bioparticles.net

Other delivery strategies include polymeric nanoparticles, dendrimers, and carbon nanotubes. nih.govcd-bioparticles.net These systems can be engineered to control the release of the drug in response to the specific conditions of the tumor microenvironment, such as lower pH or the presence of certain enzymes. cd-bioparticles.net Conjugating vinca alkaloid derivatives to monoclonal antibodies that target tumor-specific antigens is another powerful approach to enhance specificity and therapeutic efficacy. nih.gov Given that this compound is designed for improved pharmacokinetics, combining it with a targeted delivery system could create a highly potent and selective anticancer agent.

Application of Computational Chemistry and Molecular Docking for Structure-Activity Relationship Studies

Computational chemistry and molecular docking are indispensable tools for modern drug design, allowing researchers to predict and rationalize the interactions between a drug molecule and its biological target. nih.govnih.gov For vinca alkaloids, the primary target is the tubulin protein. researchgate.netcolumbia.edu Molecular docking studies have been instrumental in elucidating the binding of these alkaloids to the interface of α/β-tubulin heterodimers, thereby inhibiting microtubule polymerization and arresting mitosis. nih.govresearchgate.net

These in silico methods can reveal the precise binding mode and calculate binding affinities and energies. nih.govresearchgate.net For example, studies have shown that the vindoline (B23647) and catharanthine (B190766) moieties of the dimeric alkaloids play distinct roles; the vindoline nucleus appears to be crucial for binding to tubulin, while the catharanthine part contributes significantly to the cytotoxic effect. researchgate.net Docking simulations can compare different analogues, such as vinblastine, vincristine, and vinorelbine (B1196246), and correlate their calculated binding affinities with their observed potencies. nih.gov

For a novel compound like this compound, molecular docking would be a critical first step in understanding how the anhydro modification and deuteration might affect its interaction with the tubulin binding site. By modeling the compound within the tubulin structure (e.g., PDB ID: 1Z2B), researchers can predict changes in binding energy and conformation. researchgate.net This information is vital for establishing a structure-activity relationship (SAR), which can guide the synthesis of future derivatives with potentially enhanced tubulin-binding properties and greater antitumor activity. nih.gov

Exploration of this compound in New Preclinical Disease Models

The preclinical evaluation of a new anticancer agent requires testing across a diverse range of disease models to understand its spectrum of activity. Anhydrovinblastine, the non-deuterated parent compound, has already demonstrated significant cytotoxic potential against a panel of human cancer cell lines and in vivo activity against the human H460 non-small cell lung carcinoma tumor xenograft in mice. lgcstandards.comcymitquimica.comcymitquimica.com The related compound S 12363 has shown broad activity against numerous models, including P388 leukemia, B16 melanoma, and human xenografts of colon, lung, and pancreatic cancer. researchgate.net

Future research on this compound should expand on this foundation by exploring its efficacy in new and more challenging preclinical models. This includes:

Models of Acquired Resistance: Testing the compound against cell lines and xenograft models that have developed resistance to other vinca alkaloids (like vincristine) or other classes of microtubule-targeting agents (like taxanes). researchgate.netnih.gov This would determine if the structural modifications and deuteration allow it to overcome known resistance mechanisms, such as the overexpression of P-glycoprotein. mdpi.com

Patient-Derived Xenografts (PDXs): Utilizing PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse. These models are considered more clinically relevant as they better retain the heterogeneity and genetic characteristics of the original human tumor.

Metastatic Disease Models: Evaluating the efficacy of the compound in models that simulate metastatic cancer, as this represents the most significant clinical challenge. For example, using intravenous injection of tumor cells (like B16 melanoma) to establish lung metastases. nih.gov

Rare or Difficult-to-Treat Cancers: Exploring activity in preclinical models of cancers for which current treatment options are limited, potentially identifying new therapeutic applications.

By systematically evaluating this compound in these advanced preclinical models, researchers can build a comprehensive profile of its therapeutic potential and identify the clinical settings where it may offer the greatest benefit.

Q & A

Basic Questions

Q. What are the key synthetic pathways and characterization techniques for Anhydro Vinblastine-d3 Disulfate Salt in deuterated form?

  • Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions (e.g., C-3 and C-4 of the vinblastine backbone) via hydrogen-deuterium exchange or deuterated precursor reactions. Characterization requires:

  • Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) : To confirm the mass shift (+3 Da) and isotopic purity.
  • Nuclear Magnetic Resonance (NMR) : To verify deuterium placement and structural integrity.
  • Elemental Analysis : To validate sulfur and deuterium content in the disulfate salt.
    • References :

Q. How should this compound be stored and handled to maintain chemical stability?

  • Methodological Answer :

  • Storage : Store at -20°C in airtight, light-protected containers to prevent hydrolysis or photodegradation.
  • Handling : Use nitrile gloves and lab coats; work in a fume hood to avoid inhalation. Conduct periodic purity checks via HPLC (e.g., C18 column, 0.1% formic acid mobile phase) to monitor degradation.
    • References :

Q. What analytical methods are used to confirm the isotopic purity of this compound?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Quantify the +3 Da mass shift and rule out isotopic interference.
  • Deuterium NMR : Confirm deuterium localization and absence of protium contamination.
  • Isotopic Ratio Analysis : Compare peak area ratios (e.g., m/z 909.5 vs. 912.5) via LC-MS to ensure ≥98% deuterium incorporation.
    • References :

Advanced Research Questions

Q. How can researchers design experiments to assess the cellular uptake and intracellular distribution of this compound in cancer cell lines?

  • Methodological Answer :

  • Fluorescent Tagging : Label the compound with a fluorophore (e.g., BODIPY) and track uptake via confocal microscopy.
  • Radiolabeling : Use tritiated ([³H]) analogs to quantify intracellular accumulation via scintillation counting.
  • Metabolic Inhibition : Co-treat cells with lysosomal inhibitors (e.g., chloroquine) to study subcellular trafficking. Validate using LC-MS/MS to distinguish parent compound from metabolites.
    • References :

Q. How should chromatographic conditions be optimized to separate this compound from degradation products in stability studies?

  • Methodological Answer :

  • Column Selection : Use HILIC (Hydrophilic Interaction Liquid Chromatography) or reverse-phase C18 columns.
  • Mobile Phase : Gradient elution with ammonium formate (10 mM, pH 3.0) and acetonitrile.
  • Forced Degradation : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/alkaline conditions. Monitor degradation peaks at 254 nm and correlate with HRMS data.
    • References :

Q. What strategies resolve discrepancies in quantification when using this compound as an internal standard (IS) in LC-MS/MS?

  • Methodological Answer :

  • Cross-Validation : Compare results with a structurally unrelated IS (e.g., deuterated paclitaxel) to rule out matrix effects.
  • Isotopic Purity Checks : Use HRMS to detect protium contamination or isotopic scrambling.
  • Post-Column Infusion : Inject matrix extracts post-column to identify ion suppression/enhancement zones.
  • Statistical Analysis : Apply Bland-Altman plots to assess bias between replicates.
    • References :

Q. How can researchers address challenges in evaluating the cytotoxicity of this compound in cell-based assays?

  • Methodological Answer :

  • Solubility Optimization : Dissolve in DMSO (<0.1% final concentration) and confirm stability in cell media via HPLC.
  • Metabolite Interference : Use metabolic inhibitors (e.g., CYP3A4 inhibitors) to isolate parent compound effects.
  • Intracellular Quantification : Combine cell lysis with solid-phase extraction (SPE) and LC-MS/MS to measure intracellular concentrations.
    • References :

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.